molecular formula C7H17N3O5S B8524957 Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[[[2-(aminooxy)ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester

Cat. No. B8524957
M. Wt: 255.29 g/mol
InChI Key: KQVVYHQOZHEFHW-UHFFFAOYSA-N
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Patent
US08796257B2

Procedure details

To a mixture of tert-butyl({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}sulfamoyl)carbamate 77 (0.62 g, 1.61 mmol) in a solution of DCM (10 mL) and ethanol (2 mL) was added hydrazine hydrate (0.092 mL, 1.61 mmol) at room temperature. The mixture was stirred at room temperature overnight, filtered and concentrated to provide a residue which was subjected to chromatography to give 78 (0.18 g, 44%) as a white solid.
Name
tert-butyl({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}sulfamoyl)carbamate
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.092 mL
Type
reactant
Reaction Step Two
Name
Yield
44%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:26])[NH:7][S:8](=[O:25])(=[O:24])[NH:9][CH2:10][CH2:11][O:12][N:13]1C(=O)C2C(=CC=CC=2)C1=O)([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.O.NN>C(O)C>[NH2:13][O:12][CH2:11][CH2:10][NH:9][S:8]([NH:7][C:6](=[O:26])[O:5][C:1]([CH3:3])([CH3:2])[CH3:4])(=[O:25])=[O:24] |f:2.3|

Inputs

Step One
Name
tert-butyl({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}sulfamoyl)carbamate
Quantity
0.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(NS(NCCON1C(C2=CC=CC=C2C1=O)=O)(=O)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.092 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a residue which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NOCCNS(=O)(=O)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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